N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methoxynaphthalene-2-carboxamide
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Overview
Description
“N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methoxynaphthalene-2-carboxamide” is a complex organic compound. It contains a benzothiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), and a naphthalene ring, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzothiazole and naphthalene rings, as well as the fluoro, methoxy, and carboxamide groups. The presence of these groups would likely influence the compound’s reactivity and other properties .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzothiazole and naphthalene rings might undergo electrophilic substitution reactions, while the fluoro, methoxy, and carboxamide groups might participate in various other reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluoro group might increase its lipophilicity, while the presence of the carboxamide group might enable it to participate in hydrogen bonding .
Scientific Research Applications
Synthesis and Structural Characterisation : The synthesis of novel N-(ferrocenylmethyl)benzene-carboxamide derivatives has been explored through the coupling of ferrocenylmethyl amine with benzoic acid and various substituted fluorobenzoic acids. These compounds have been characterised using a comprehensive array of spectroscopic techniques, indicating the breadth of synthetic chemistry in developing new compounds with potential applications in medicinal chemistry and materials science (Kelly et al., 2007).
Biological Activity and Sensing Applications : Research into the applications of benzothiazole derivatives has revealed their potential as fluorescent probes for sensing pH and metal cations. For example, a study on 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its benzothiazole analogue demonstrated their high sensitivity and selectivity in metal cation sensing, a property attributed to the high acidity of the fluorophenol moiety. Such compounds are integral in developing new sensors with applications in biological and environmental monitoring (Tanaka et al., 2001).
Photodynamic Therapy and Fluorescent Dyes : Another application of related compounds is in the development of fluorophores for photodynamic therapy, a treatment method for cancer. For instance, benzimidazole and benzothiazole conjugated Schiff bases have been identified as fluorescent sensors for metal ions like Al3+ and Zn2+, highlighting their utility in medical imaging and therapy. The ability of these compounds to undergo solvatochromic behavior and aggregate-induced emission makes them valuable in the design of advanced diagnostic tools (Suman et al., 2019).
Antimicrobial Activities : The synthesis of novel 2-(6-methoxy-2-naphthyl)propionamide derivatives has demonstrated significant antibacterial and antifungal activities. These findings suggest the potential of benzothiazole and naphthalene carboxamide derivatives in developing new antimicrobial agents. The structure-activity relationship studies provide insights into the design of more effective compounds for combating microbial resistance (Helal et al., 2013).
Safety and Hazards
Future Directions
The study of new benzothiazole and naphthalene derivatives is an active area of research, with potential applications in various fields including medicinal chemistry and materials science . Further studies could explore the synthesis, properties, and potential uses of “N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methoxynaphthalene-2-carboxamide”.
properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methoxynaphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN2O2S/c1-24-15-10-12-6-3-2-5-11(12)9-13(15)18(23)22-19-21-17-14(20)7-4-8-16(17)25-19/h2-10H,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AASGPVJHFHTHRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=NC4=C(C=CC=C4S3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methoxynaphthalene-2-carboxamide |
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